molecular formula C13H17BF3NO3 B1393461 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine CAS No. 1150561-61-7

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B1393461
CAS No.: 1150561-61-7
M. Wt: 303.09 g/mol
InChI Key: GNJXUHQYHOJYMP-UHFFFAOYSA-N
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Description

Structural and Nomenclature Characteristics

The structural identity of this compound is defined by several key molecular features that contribute to its chemical behavior and synthetic utility. The compound possesses the Chemical Abstracts Service registry number 1150561-61-7 and conforms to the molecular formula C₁₃H₁₇BF₃NO₃, resulting in a molecular weight of 303.09 grams per mole.

The systematic nomenclature reflects the precise positioning of functional groups around the pyridine core structure. The compound features a methoxy group at the 2-position, a trifluoromethyl substituent at the 3-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly referred to as a pinacolato boronic ester) at the 5-position of the pyridine ring. This specific substitution pattern creates a highly functionalized heterocyclic system with distinct electronic and steric properties.

Property Value Source
Chemical Abstracts Service Number 1150561-61-7
Molecular Formula C₁₃H₁₇BF₃NO₃
Molecular Weight 303.09 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System COC1=NC=C(B2OC(C)(C)C(C)(C)O2)C=C1C(F)(F)F

The pinacolato boronic ester functionality represents a particularly important structural feature, as this group provides enhanced stability compared to free boronic acids while maintaining reactivity toward cross-coupling reactions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group forms a cyclic structure where boron is coordinated to two oxygen atoms from the pinacol backbone, creating a five-membered ring system that protects the boron center from hydrolysis and other degradation pathways.

The trifluoromethyl group at the 3-position introduces significant electronic effects due to the high electronegativity of fluorine atoms. This substituent acts as a strong electron-withdrawing group, influencing both the electronic distribution within the pyridine ring and the overall reactivity of the molecule. The positioning of this group adjacent to the nitrogen atom further enhances these electronic effects, creating a distinctive reactivity profile that differentiates this compound from other pyridylboronic esters.

The methoxy substituent at the 2-position provides an electron-donating influence that partially counterbalances the electron-withdrawing effects of the trifluoromethyl group. This creates a unique electronic environment within the pyridine ring, with implications for both synthetic reactivity and potential biological activity. The strategic placement of these substituents demonstrates the precision achievable in modern synthetic organic chemistry for fine-tuning molecular properties.

Historical Context in Organoboron Chemistry

The development of this compound must be understood within the broader historical evolution of organoboron chemistry, which traces its origins to the pioneering work of Edward Frankland in the nineteenth century. Frankland's initial preparation of triethylborane in 1862 marked the beginning of organoboron chemistry, though the full potential of these compounds remained largely unexplored for nearly a century.

The field underwent a revolutionary transformation with Herbert Charles Brown's discovery of hydroboration in 1956, which provided the first practical and general method for preparing organoboron compounds from readily available starting materials. Brown's work demonstrated that organoboron compounds could serve as versatile synthetic intermediates, capable of undergoing a wide range of transformations to produce diverse organic products. This discovery fundamentally changed the perception of organoboron chemistry from an academic curiosity to a practical synthetic tool.

The introduction of boronic acid pinacol esters, exemplified by the pinacolato group present in the target compound, represents a significant advancement in organoboron chemistry that occurred during the latter decades of the twentieth century. These cyclic boronic esters were developed to address the stability limitations of free boronic acids, which are susceptible to hydrolysis and other degradation processes. The pinacol ester protecting group allows for the isolation, purification, and storage of organoboron compounds under standard laboratory conditions, greatly expanding their practical utility.

Historical Milestone Year Significance Reference
First organoboron compound synthesis 1862 Frankland's preparation of triethylborane
Discovery of hydroboration 1956 Brown's revolutionary synthetic method
Development of Suzuki coupling 1979 Cross-coupling with organoboron compounds
Introduction of bis(pinacolato)diboron 1980s Enhanced stability for boronic esters
Iridium-catalyzed carbon-hydrogen borylation 2000s Direct functionalization methods

The emergence of palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling reaction first reported by Akira Suzuki in 1979, established organoboron compounds as essential partners in carbon-carbon bond formation. This methodology provided chemists with a powerful tool for constructing complex molecular architectures, leading to widespread adoption of organoboron chemistry in pharmaceutical and materials science applications. The recognition of this contribution was acknowledged when Suzuki shared the 2010 Nobel Prize in Chemistry for his work on cross-coupling reactions.

The development of iridium-catalyzed carbon-hydrogen borylation reactions represents the most recent major advancement relevant to compounds like this compound. These methodologies, extensively studied in recent years, enable the direct installation of boronic ester groups onto aromatic and heteroaromatic substrates without requiring pre-functionalization. Such approaches have made previously challenging targets, including highly substituted pyridylboronic esters, more accessible to synthetic chemists.

The specific methodology for preparing trifluoromethyl-substituted pyridylboronic esters has been refined through systematic studies of regioselectivity and functional group tolerance. Research has demonstrated that the substitution pattern on the pyridine ring significantly influences the regioselectivity of borylation reactions, with steric and electronic factors governing the site of carbon-hydrogen activation. These findings have enabled the rational design of synthetic routes to compounds with specific substitution patterns, including the target molecule under discussion.

The historical progression from Frankland's initial observations to the sophisticated methodologies available today illustrates the cumulative nature of scientific advancement in organoboron chemistry. Each major breakthrough has built upon previous discoveries, creating an increasingly powerful toolkit for synthetic chemists. The compound this compound represents the culmination of this historical development, embodying advanced concepts in molecular design and synthetic methodology that were inconceivable during the early days of organoboron chemistry.

Properties

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-6-9(13(15,16)17)10(19-5)18-7-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJXUHQYHOJYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675064
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-61-7
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150561-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H16B2F3N2O3
  • Molecular Weight : 307.07 g/mol
  • CAS Number : 445264-61-9

Research indicates that this compound may act as a serine protease inhibitor , which is crucial for various biological processes including viral infections such as Hepatitis C Virus (HCV) infections. The dioxaborolane moiety is known to enhance the stability and bioavailability of the compound in biological systems .

Antiviral Activity

Neuroprotective Effects

Case Study 1: Serine Protease Inhibition

In a study examining the antiviral properties of related compounds, it was found that the introduction of a dioxaborolane group significantly increased the potency against HCV proteases. The compound demonstrated an IC50 value in the nanomolar range, indicating strong inhibitory activity .

Case Study 2: Neuroprotection

Study Activity Findings
Antiviral StudySerine Protease InhibitionIC50 in nanomolar range against HCV proteases
Neuroprotection StudyDYRK1A InhibitionReduced oxidative stress and inflammation

Safety and Toxicology

The compound exhibits some toxicity profiles:

  • Acute Toxicity : Harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315) .
    Safety data sheets recommend handling precautions due to flammability and potential health risks associated with exposure.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-boron bonds. Its boron-containing structure allows for:

  • Cross-coupling reactions: It is utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Functionalization of heterocycles: The trifluoromethyl group enhances the reactivity and selectivity of reactions involving pyridine derivatives.

Materials Science

In materials science, this compound is employed in:

  • Polymer Chemistry: It is used in the synthesis of novel copolymers that exhibit improved optical and electrochemical properties. For instance, copolymers based on benzothiadiazole and electron-rich arene units have shown promising applications in organic electronics and photovoltaics .
PropertyValue
Density0.966 g/cm³
Boiling Point120°C (228 mmHg)
Refractive Index1.41

Medicinal Chemistry

The compound's unique structure contributes to its potential use in drug development:

  • Anticancer agents: Research indicates that compounds containing similar dioxaborolane moieties exhibit cytotoxic activity against various cancer cell lines.
  • Antimicrobial properties: Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation in pharmaceutical applications.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficiency of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine in the synthesis of biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields and selectivity, highlighting its utility in complex organic syntheses .

Case Study 2: Development of Conductive Polymers

Research focused on the incorporation of this compound into conductive polymer matrices has shown enhanced electrical conductivity and stability under operational conditions. These materials are being explored for applications in flexible electronics and sensors .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The structural uniqueness of the target compound lies in its substitution pattern. Below is a comparison with analogs (Table 1):

Compound Name Substituent Positions Key Features
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine Boronate (C3), Trifluoromethyl (C5) Lacks methoxy; boronate at C3 may reduce steric accessibility for coupling.
2-Methoxy-5-(boronate)-3-(trifluoromethyl)pyridine (Target) Boronate (C5), Methoxy (C2), CF₃ (C3) Methoxy (electron-donating) and CF₃ (electron-withdrawing) enhance electronic contrast.
2-Ethoxy-5-(boronate)-3-(trifluoromethyl)pyridine Ethoxy (C2), Boronate (C5), CF₃ (C3) Ethoxy increases steric bulk, potentially slowing coupling kinetics.
5-(Boronate)-4-(trifluoromethyl)pyridin-2-amine Boronate (C5), CF₃ (C4), NH₂ (C2) Amino group (C2) introduces nucleophilicity, altering reactivity vs. methoxy.

Key Insights :

  • Methoxy vs. Ethoxy : The target’s methoxy group (C2) offers less steric hindrance than ethoxy, favoring faster cross-coupling .
  • Trifluoromethyl Position : CF₃ at C3 (target) vs. C4 () alters electron density on the pyridine ring, affecting reactivity in metal-catalyzed reactions .
Molecular Weight and Physicochemical Properties
  • Target Compound: Estimated molecular weight ~301.08 g/mol (based on formula C₁₃H₁₄BF₃NO₂).
  • Analog (): Molecular weight 273.06 g/mol (C₁₂H₁₅BF₃NO₂) .
  • Analog () : Molecular weight 288.07 g/mol (C₁₂H₁₅BF₃N₂O₂) .

The target’s higher molecular weight compared to ’s compound reflects the methoxy group’s contribution. This may influence solubility, with the trifluoromethyl group enhancing lipid membrane permeability .

Preparation Methods

General Borylation Procedure

  • Reagents and Conditions:

    • Catalyst: Iridium-based catalysts, such as [Ir(OMe)(COD)]₂, are commonly used.
    • Ligand: Ligands like 4,4-di-tert-butyl bipyridine (dtbbpy) are employed to enhance the reaction efficiency.
    • Boron Source: Pinacolborane (HBPin) is used as the boron source.
    • Temperature: The reaction is typically heated at 80 °C.
  • Procedure:

    • In a Schlenk flask under nitrogen, add the iridium catalyst and ligand.
    • Add the trifluoromethylpyridine substrate and pinacolborane.
    • Heat the mixture at 80 °C until the reaction is complete, as monitored by TLC or GC-MS.
    • Cool the reaction mixture, dissolve it in dichloromethane, and remove volatiles under vacuum.
    • Purify the crude product using column chromatography.

Analysis and Characterization

Characterization of the compound typically involves spectroscopic methods such as NMR ($$^1$$H, $${}^{13}$$C, $${}^{19}$$F, and $${}^{11}$$B) and mass spectrometry. The presence of the boronic ester group is confirmed by $${}^{11}$$B NMR, while the trifluoromethyl and methoxy groups are identified through $${}^{19}$$F and $${}^{1}$$H NMR, respectively.

Spectroscopic Data

Spectroscopy Expected Signals
$${}^{1}$$H NMR Methoxy group: around 3.9 ppm; Pyridine protons: around 8.3-9.1 ppm; Pinacolborane methyls: broad singlet around 1.35 ppm
$${}^{13}$$C NMR Methoxy carbon: around 56.7 ppm; Pyridine carbons: various signals depending on substitution; Pinacolborane carbons: around 24.8 ppm
$${}^{19}$$F NMR Trifluoromethyl group: around −63.6 to −66.7 ppm
$${}^{11}$$B NMR Boronic ester: around 30.0 ppm

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this boronate-containing pyridine derivative?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety for coupling with aryl/heteroaryl halides. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling (commonly used in aryl boronate reactions) .

  • Reaction conditions : Anhydrous solvents (e.g., toluene/EtOH), a base (e.g., K₂CO₃), and heating (80–110°C) to activate the boronate .

  • Example : In analogous syntheses, intermediates like 3-cyclopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenoxy)furo[3,2-c]pyridine were prepared using Pd catalysis .

    Table 1 : Typical Suzuki-Miyaura Reaction Parameters

    CatalystBaseSolventTemperatureYield Range
    Pd(PPh₃)₄K₂CO₃Toluene/EtOH105°C60–80%
    PdCl₂(dppf)Na₂CO₃DMF/H₂O90°C70–85%

Q. How can this compound be purified and characterized?

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water mixtures) .
  • Characterization :

  • NMR : Distinct signals for methoxy (δ ~3.8–4.0 ppm), trifluoromethyl (δ ~120–125 ppm in ¹⁹F NMR), and boronate ester protons (if present) .
  • X-ray crystallography : SHELX or OLEX2 software for structural confirmation (e.g., bond angles of the boronate ester and pyridine ring) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl + MeCN]⁺ adducts) .

Q. What safety precautions are critical when handling this compound?

  • Handling :

  • Avoid exposure to moisture (boronate esters hydrolyze readily). Store under inert gas (N₂/Ar) .
  • Use PPE (gloves, goggles) due to potential irritancy (R36/37/38 codes in related compounds) .
    • Waste disposal : Neutralize with aqueous base (e.g., NaOH) to hydrolyze boronate esters before disposal .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and methoxy groups influence reactivity in cross-coupling?

  • Methodology :

  • Computational analysis : Density Functional Theory (DFT) to calculate electron-withdrawing effects (e.g., trifluoromethyl lowers electron density at the pyridine ring, affecting coupling rates) .
  • Experimental validation : Compare coupling rates with analogs lacking substituents. For example, electron-deficient aryl boronate esters often require milder conditions .
    • Case study : In Pd-catalyzed couplings, trifluoromethyl groups enhance electrophilicity, reducing activation barriers for transmetalation .

Q. How can crystallographic data resolve ambiguities in regioselectivity during functionalization?

  • Approach :

  • Single-crystal X-ray diffraction (e.g., SHELXL refinement) to confirm substitution patterns. For example, in related pyridine derivatives, the boronate ester’s position was confirmed via C–B bond lengths (~1.56 Å) and angles .

  • Twinned data refinement : Use SHELXPRO for high-resolution or twinned datasets to resolve overlapping peaks .

    Table 2 : Key Crystallographic Parameters (Example)

    ParameterValueReference Compound
    Space groupP2₁/c
    R factor<0.05
    C–B bond length1.56 Å

Q. What strategies mitigate side reactions (e.g., protodeboronation) during functionalization?

  • Optimization :

  • Solvent choice : Use anhydrous DMF or THF to minimize hydrolysis .
  • Additives : Include ligands (e.g., SPhos) to stabilize Pd intermediates and reduce undesired pathways .
  • Temperature control : Lower temperatures (e.g., 60°C) for sterically hindered substrates .
    • Analysis : Monitor byproducts via LC-MS or ¹⁹F NMR (trifluoromethyl groups provide distinct signals) .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • Tools :

  • DFT calculations (e.g., Gaussian, ORCA) to map reaction pathways (e.g., transition states in Suzuki-Miyaura coupling) .
  • Mulliken charges : Quantify electron density at the boron center to predict coupling efficiency .
    • Case study : Absolute electronegativity (χ) and hardness (η) parameters for the boronate ester were calculated to correlate with experimental reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

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